(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid
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Overview
Description
(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amine group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid can undergo various chemical reactions, including:
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols or amines
Substitution: Free amine
Scientific Research Applications
(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
- (4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylpentanoic acid
Uniqueness
(4R,5S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylheptanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group. This combination allows for selective reactions and high yields in synthetic processes, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H25NO4 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
AHJOCXORPOFIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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